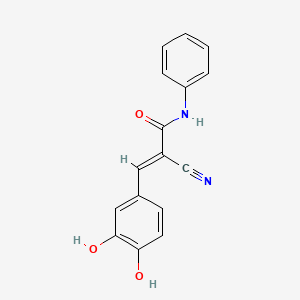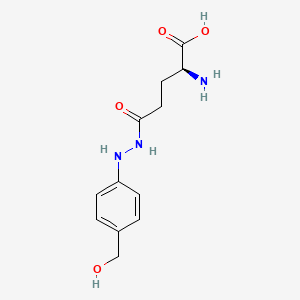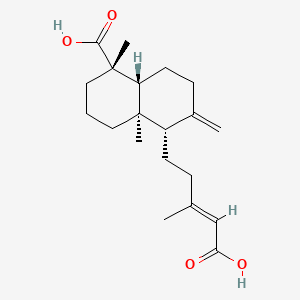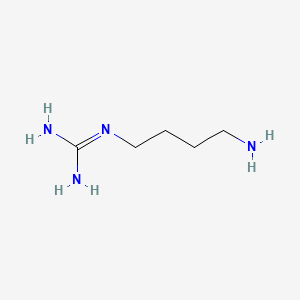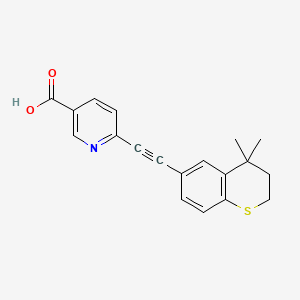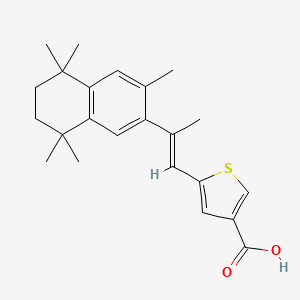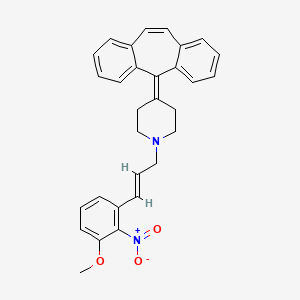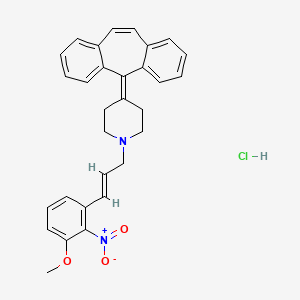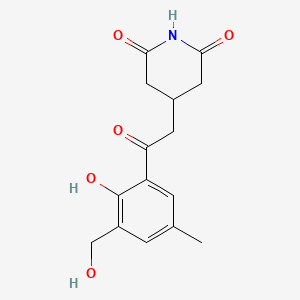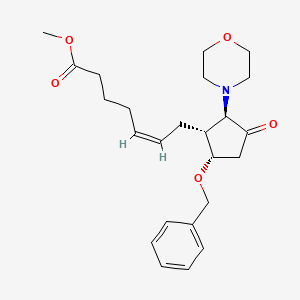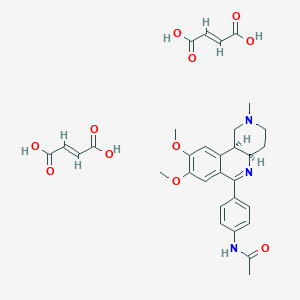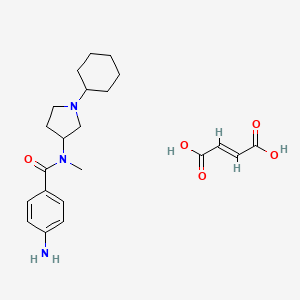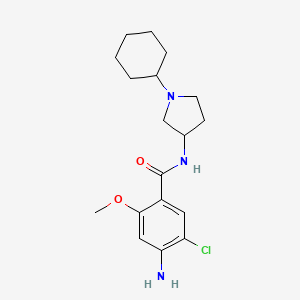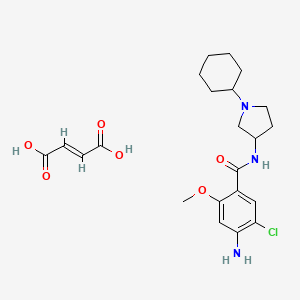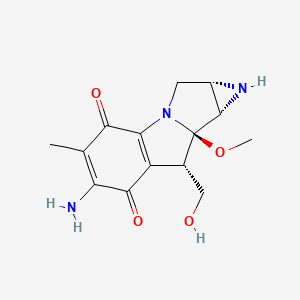
10-Decarbamoylmitomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Decarbamoylmitomycin C is a biochemical.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Response
10-Decarbamoylmitomycin C (DMC), a derivative of mitomycin C (MC), has been found to form similar or identical adducts with DNA as MC. DMC generates a unique stereoisomeric interstrand crosslink (beta isomer, β-ICL) and activates a p53-independent signal transduction pathway, contrasting with MC. This differential response makes it an important model for studying cell signaling outcomes in the presence or absence of a functioning p53 pathway (Champeil et al., 2015).
Synthesis and Biological Evaluation
DMC has been used in the design and synthesis of mitomycin-tethered phosphorothioate oligodeoxynucleotides, aimed at improving the selective DNA bonding properties of mitomycins. These studies are crucial for developing more target-selective and less toxic therapeutic agents (Huh et al., 1996).
Cellular Death Pathways
In human cancer cell lines, DMC exhibits higher cytotoxicity than MC, especially in cells lacking wild-type p53. DMC induces different molecular targets in cell death pathways, suggesting its role in non-apoptotic cell death, making it significant for cancer research (Boamah et al., 2007).
Adduct Formation and DNA Damage
DMC forms deoxyadenosine (dA) monoadducts with DNA, which play a significant role in cellular toxicity. The synthesis of these adducts is critical for understanding their biological roles and detecting them in DNA from treated cells (Zheng et al., 2019).
Diastereospecific Crosslinking
DMC forms highly cytotoxic DNA interstrand crosslinks, displaying diastereospecific and diastereodivergent crosslinking. This specificity aids in understanding the molecular mechanisms of its interaction with DNA and its cytotoxic effects (Aguilar et al., 2018).
DNA Adducts and Cell Death
DMC-DNA adducts, especially the mitosene1-β-adduct, induce p53-independent cell death correlated with persistent DNA damage and increased ubiquitin proteolysis. This highlights its potential in cancer therapy for cells without wild-type p53 (Boamah et al., 2010).
Cellular Responses to DNA Interstrand Crosslinks
Research on DMC's ability to form interstrand crosslinks (ICLs) has led to the identification of cellular responses involved in DNA repair and cell cycle regulation. This is particularly significant for treating tumors with mutant p53, representing a large proportion of cancers (Rosas et al., 2022).
Eigenschaften
CAS-Nummer |
26909-37-5 |
|---|---|
Produktname |
10-Decarbamoylmitomycin C |
Molekularformel |
C14H17N3O4 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
(4S,6S,7R,8S)-11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |
InChI |
InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3/t6-,7+,13+,14-/m1/s1 |
InChI-Schlüssel |
OUADMZZEIRSDSG-NKFUZKMXSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4)N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10-Decarbamoylmitomycin C; 10-Decarbamoyl mitomycin C; BRN 5608775; CCRIS 5160; DCMC; Decarbamoyl mitomycin C; Decarbamoylmitomycin C; Decarbamylmitomycin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



